![molecular formula C21H34N2O5 B15173367 N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-YL]dodecanamide CAS No. 919770-83-5](/img/structure/B15173367.png)
N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-YL]dodecanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-YL]dodecanamide is a complex organic compound characterized by the presence of a nitrophenyl group, a dodecanamide chain, and two hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-YL]dodecanamide typically involves multiple steps. One common route includes the nitration of a phenylpropane derivative, followed by the introduction of hydroxyl groups through a hydroxylation reaction. The final step involves the formation of the dodecanamide chain through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
化学反応の分析
Types of Reactions
N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-YL]dodecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of ethers or esters.
科学的研究の応用
N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-YL]dodecanamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-YL]dodecanamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The hydroxyl groups may also play a role in hydrogen bonding and molecular recognition.
類似化合物との比較
Similar Compounds
- 2,2-Dichloro-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide
- N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-2-fluoroacetamide
Uniqueness
N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-YL]dodecanamide is unique due to its specific combination of functional groups and the length of its dodecanamide chain. This structure imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not fulfill.
特性
CAS番号 |
919770-83-5 |
|---|---|
分子式 |
C21H34N2O5 |
分子量 |
394.5 g/mol |
IUPAC名 |
N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]dodecanamide |
InChI |
InChI=1S/C21H34N2O5/c1-2-3-4-5-6-7-8-9-10-11-20(25)22-19(16-24)21(26)17-12-14-18(15-13-17)23(27)28/h12-15,19,21,24,26H,2-11,16H2,1H3,(H,22,25) |
InChIキー |
QVPSPFBQQIBNKS-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC(=O)NC(CO)C(C1=CC=C(C=C1)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Fluoro-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan](/img/structure/B15173284.png)
![4-Quinazolinamine, 2-chloro-6,7-dimethoxy-N-[1-(phenylmethyl)-4-piperidinyl]-](/img/structure/B15173292.png)
![2-Amino-N-{4-[(E)-(4-methylphenyl)diazenyl]phenyl}benzamide](/img/structure/B15173301.png)
![benzenesulfonic acid;4-[(2S)-4-benzylmorpholin-2-yl]phenol](/img/structure/B15173308.png)
![3-({2-(4-Chlorophenyl)-2-[4-(pyridin-4-yl)phenyl]ethyl}amino)propan-1-ol](/img/structure/B15173318.png)
![4-[4-(Dimethylamino)phenyl]but-3-enal](/img/structure/B15173334.png)

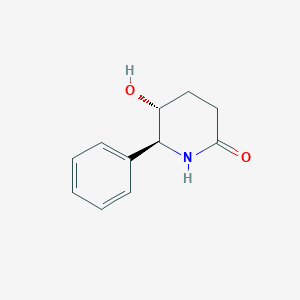
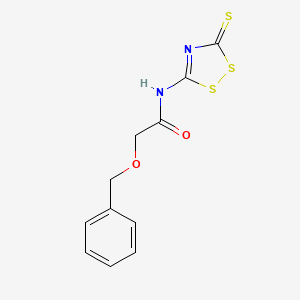

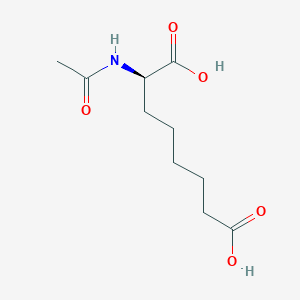
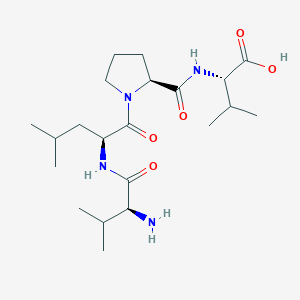
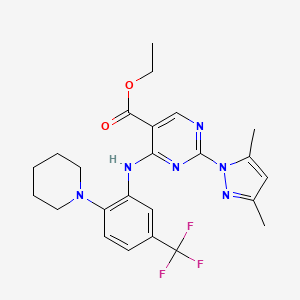
![2-Chloro-5-[(pyrrolo[1,2-c]pyrimidin-1-yl)amino]phenol](/img/structure/B15173392.png)
